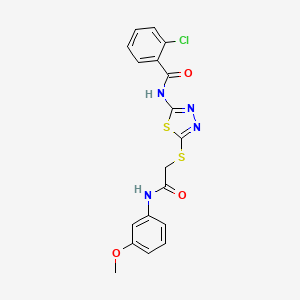
2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H15ClN4O3S2 and its molecular weight is 434.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates a thiadiazole ring and a benzamide moiety. This structure is significant for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which allow for precise control over the final product's structure and properties. Key steps in the synthesis include:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized through the condensation of hydrazine derivatives with carbonyl compounds.
- Benzamide Formation : The benzamide moiety is introduced via acylation reactions involving aromatic amines.
- Chlorination : The introduction of the chlorine atom enhances biological activity and solubility.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance:
- Cell Cycle Arrest : Compounds similar to this compound have shown the ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This effect is mediated by down-regulating proteins such as cyclin-dependent kinase 1 and cyclin A2, which are crucial for cell cycle progression.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through modulation of apoptotic markers like Bcl-2 and cleaved caspases.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively documented. Notably:
- Broad Spectrum Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives of 1,3,4-thiadiazole have shown minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics .
Case Studies
- Thiadiazole Derivatives in Cancer Therapy : A study investigated several thiadiazole derivatives for their anticancer effects. The results indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity against human cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
- Antimicrobial Efficacy : Research on 1,3,4-thiadiazole derivatives revealed promising results against drug-resistant strains of bacteria and fungi. For instance, a derivative exhibited an MIC value lower than that of established antifungal agents like fluconazole .
特性
IUPAC Name |
2-chloro-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c1-26-12-6-4-5-11(9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUYPTSMSRYQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














